Home > Products > Screening Compounds P58004 > 1-[4-(2,6-Dimethylphenyl)piperazino]-3-(4-methoxyphenoxy)-2-propanol
1-[4-(2,6-Dimethylphenyl)piperazino]-3-(4-methoxyphenoxy)-2-propanol - 866142-75-8

1-[4-(2,6-Dimethylphenyl)piperazino]-3-(4-methoxyphenoxy)-2-propanol

Catalog Number: EVT-3133643
CAS Number: 866142-75-8
Molecular Formula: C22H30N2O3
Molecular Weight: 370.493
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-[4-(2,6-Dimethylphenyl)piperazino]-3-(4-methoxyphenoxy)-2-propanol is a key intermediate in the synthesis of ranolazine. Ranolazine is a drug used in the treatment of chronic angina.

Compound Description: Ranolazine, with the full chemical name (±)-N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazine acetamide dihydrochloride, is an anti-anginal drug that has been approved for the treatment of chronic angina. [, ] It acts by reducing the frequency of angina attacks and has also been explored for its potential in treating ventricular arrhythmias and bradycardia. [] Ranolazine exhibits anti-ischemic and antianginal properties without significantly affecting heart rate or blood pressure. []

(S)-Ranolazine

Compound Description: (S)-Ranolazine is the enantiomer of ranolazine with the (S) configuration at the chiral center bearing the hydroxyl group. []

N1-(2,6-Dimethylphenyl)-2-(4-{(2R,4S)-2-benzyl-1-[3,5-di(trifluoromethyl)[carbonyl-(11)C]benzoyl]hexahydro-4-pyridinyl}piperazino)acetamide ([(11)C]R116301)

Compound Description: [(11)C]R116301 is a radiolabeled compound designed for positron emission tomography (PET) imaging of central neurokinin(1) (NK(1)) receptors. [] It exhibits high affinity for NK(1) receptors and preferential accumulation in specific brain regions like the striatum, olfactory tubercule, olfactory bulb, and locus coeruleus. []

N1-([4-(3)H]-2,6-Dimethylphenyl)-2-(4-{(2R,4S)-2-benzyl-1-[3,5-di(trifluoromethyl)benzoyl]hexahydro-4-pyridinyl}piperazino)acetamide ([(3)H]R116301)

Compound Description: [(3)H]R116301 is a tritium-labeled version of R116301, used as a radioligand for studying neurokinin(1) (NK(1)) receptors. [] It exhibits high binding affinity for NK(1) receptors. []

Overview

1-[4-(2,6-Dimethylphenyl)piperazino]-3-(4-methoxyphenoxy)-2-propanol is a chemical compound classified as a piperazine derivative. This compound is notable for its role in medicinal chemistry, particularly as a precursor or intermediate in the synthesis of various pharmaceuticals, including anti-anginal agents like ranolazine. The compound exhibits properties that make it suitable for further modifications, enhancing its therapeutic potential.

Source

The compound can be synthesized through various methods, primarily involving reactions between piperazine derivatives and substituted phenolic compounds. It is relevant in the context of drug development and synthesis, particularly in the pharmaceutical industry.

Classification
  • Chemical Class: Piperazine derivatives
  • Therapeutic Class: Anti-anginal agents
  • IUPAC Name: 1-[4-(2,6-dimethylphenyl)piperazino]-3-(4-methoxyphenoxy)-2-propanol
Synthesis Analysis

The synthesis of 1-[4-(2,6-Dimethylphenyl)piperazino]-3-(4-methoxyphenoxy)-2-propanol involves several key methods:

  1. Condensation Reactions: The primary method involves the condensation of piperazine derivatives with chloroacetyl chloride and other substituted aromatic compounds under basic conditions. The reaction typically occurs in solvents such as ethanol or methanol, often requiring reflux conditions to facilitate the reaction.
  2. Reaction Conditions:
    • Temperature: Reflux at approximately 80-85 °C
    • Time: Reaction duration ranges from 3 to 5 hours
    • Solvents: Common solvents include methanol, ethanol, and toluene.
  3. Purification: Post-reaction purification methods include filtration and extraction techniques to isolate the desired product while minimizing impurities.
Molecular Structure Analysis

The molecular structure of 1-[4-(2,6-Dimethylphenyl)piperazino]-3-(4-methoxyphenoxy)-2-propanol can be represented by its chemical formula and structural formula, which highlight its functional groups and connectivity:

  • Molecular Formula: C24H33N3O4
  • Structural Representation:
    Structure \text{Structure }
    Molecular Structure (Note: Replace with actual image link)

Data

  • Molecular Weight: Approximately 415.54 g/mol
  • Chemical Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
Chemical Reactions Analysis

1-[4-(2,6-Dimethylphenyl)piperazino]-3-(4-methoxyphenoxy)-2-propanol undergoes a variety of chemical reactions:

  1. Substitution Reactions: The presence of the piperazine ring allows for nucleophilic substitution reactions, where halides can be introduced or modified.
  2. Oxidation and Reduction: The hydroxyl group in the propanol moiety can participate in oxidation reactions to form corresponding ketones or aldehydes.
  3. Dealkylation Reactions: Under certain conditions, the methoxy group may undergo dealkylation reactions to yield other phenolic compounds.

Technical Details

  • Common Reagents Used: Halides (chlorine or bromine), piperazine derivatives, and protective groups such as butyloxycarbonyl (BOC).
  • Reaction Mechanisms: Typically involve nucleophilic attack at electrophilic centers followed by subsequent elimination or rearrangement processes.
Mechanism of Action

The mechanism of action for 1-[4-(2,6-Dimethylphenyl)piperazino]-3-(4-methoxyphenoxy)-2-propanol primarily relates to its pharmacological effects:

  1. Targeting Ion Channels: The compound may influence ion channel activity in cardiac tissues, which is crucial for managing angina symptoms.
  2. Modulation of Metabolic Pathways: It may affect metabolic pathways involving cytochrome P450 enzymes, influencing drug metabolism and efficacy.

Data

  • Pharmacokinetics: The compound is metabolized primarily in the liver with a half-life that supports sustained therapeutic effects.
  • Bioavailability: Exhibits moderate oral bioavailability due to first-pass metabolism.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Sparingly soluble in water; soluble in organic solvents like dichloromethane and methanol.

Chemical Properties

  • pH Stability Range: Stable within a pH range of 5-10.
  • Thermal Stability: Stable under normal laboratory conditions but should be stored away from direct heat sources.
Applications

1-[4-(2,6-Dimethylphenyl)piperazino]-3-(4-methoxyphenoxy)-2-propanol has several scientific applications:

  • Pharmaceutical Development: Used as an intermediate in synthesizing anti-anginal medications such as ranolazine.
  • Research Applications: Investigated for its potential effects on cardiac function and other therapeutic areas related to cardiovascular health.
  • Chemical Research: Studied for its reactivity patterns and potential modifications leading to new drug candidates.
Introduction to 1-[4-(2,6-Dimethylphenyl)piperazino]-3-(4-methoxyphenoxy)-2-propanol

Historical Development and Pharmacological Significance

The compound emerged from systematic structure-activity relationship (SAR) studies during the 1980s–2000s aimed at optimizing piperazine-based anti-ischemic agents. Early work by Kluge et al. (EP0126449B1, 1987) established the cardioselective potential of piperazinyl acetanilides featuring aryloxy-hydroxypropyl side chains [4]. This patent disclosed compounds structurally similar to 1-[4-(2,6-Dimethylphenyl)piperazino]-3-(4-methoxyphenoxy)-2-propanol, highlighting their calcium entry-modulating effects for angina management. The development pipeline at CV Therapeutics (later acquired by Gilead Sciences) prioritized ranolazine—the 2-methoxyphenoxy analog—due to its favorable efficacy in clinical trials for chronic angina [6]. Consequently, 1-[4-(2,6-Dimethylphenyl)piperazino]-3-(4-methoxyphenoxy)-2-propanol was cataloged as "m-Ranolazine" or "Ranolazine Impurity H," reflecting its status as a synthetic intermediate and analytical reference standard for quality control of ranolazine formulations [5]. Its pharmacological significance lies primarily as a tool compound for investigating structure-metabolism relationships: repositioning the methoxy group from ortho (ranolazine) to para influences cytochrome P450-mediated oxidation, potentially altering metabolic clearance and drug-drug interaction profiles [6] [9].

  • Table 2: Historical Milestones in Piperazine-Based Anti-Anginal Development
    YearEventSignificance
    1986US Patent 4,567,264 (Kluge et al.)Disclosed core piperazinyl acetanilide structure with aryloxy-hydroxypropyl linker [4]
    2006FDA Approval of Ranolazine (Ranexa®)Validated piperazine-based late sodium current inhibition for chronic angina [6]
    2008EMA Approval of RanolazineExpanded clinical use in EU markets [6]
    2010sIdentification of m-Ranolazine as Impurity HQuality control standard for ranolazine manufacturing [5]

Structural Analogs in Anti-Anginal Therapeutics

Structural analogs of 1-[4-(2,6-Dimethylphenyl)piperazino]-3-(4-methoxyphenoxy)-2-propanol exhibit strategic modifications to optimize target selectivity, metabolic stability, and pharmacokinetics:

  • Ranolazine (Ortho-Methoxy Analog): The prototypical anti-anginal agent (Ranexa®) features a 2-methoxyphenoxy group instead of the 4-methoxyphenoxy moiety. This ortho-substitution confers potent late sodium current (INaL) inhibition, reducing diastolic calcium overload and myocardial oxygen demand. The repositioning of the methoxy group significantly alters metabolic susceptibility: ranolazine undergoes extensive CYP3A4-mediated O-demethylation at the 2-position, forming active metabolites (e.g., CVT-2738), whereas the para-methoxy configuration in m-ranolazine may redirect oxidation to alternative sites or pathways [6] [8].

  • Deuterated Piperazine Derivatives: WO2008109175A1 describes deuterium incorporation at metabolically labile sites (e.g., methyl groups or methoxy hydrogens) to exploit the kinetic isotope effect. For example, deuterated ranolazine analogs (e.g., d3-ranolazine with CD₃ at methoxy groups) demonstrate reduced first-pass metabolism and prolonged half-life due to attenuated C-H bond cleavage by CYP450 enzymes. This strategy could be applied to 1-[4-(2,6-Dimethylphenyl)piperazino]-3-(4-methoxyphenoxy)-2-propanol to enhance bioavailability [2].

  • Hybrid Nitrate Donors: EP0126449B1 discloses analogs where the propanol linker incorporates nitrate ester groups (e.g., -O-NO₂ instead of -O-CH₃). These compounds (e.g., nitroglycerin-piperazine hybrids) synergize calcium channel modulation with nitric oxide-mediated vasodilation, targeting both myocardial oxygen supply and demand imbalances in variant angina [4].

  • Heterocyclic Bioisosteres: Replacement of the 4-methoxyphenoxy group with bioisosteric heterocycles (e.g., 1,2,4-oxadiazoles) maintains target affinity while improving solubility. PubChem CID 20851566 exemplifies this approach with an oxadiazole ring substituting the phenoxy ether, exhibiting retained anti-ischemic activity in preclinical models [3].

  • Table 3: Comparative Analysis of Key Structural Analogs
    CompoundR Group ModificationPrimary TargetMetabolic Feature
    Ranolazine (Ranexa®)2-MethoxyphenoxyLate Sodium Current (INaL)CYP3A4-mediated O-demethylation (major) [6]
    m-Ranolazine4-MethoxyphenoxyNot fully characterizedPotential shift in CYP oxidation sites [5]
    Deuterated RanolazineCD₃ at 2-methoxyphenoxyLate Sodium Current (INaL)Reduced CYP3A4 demethylation (↑ t₁/₂) [2]
    Piperazine-Nitrate Hybrid-O-NO₂ (nitrate ester)Calcium Channels / NO releaseEsterase-mediated NO liberation [4]
    Oxadiazole Derivative3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-ylCalcium UptakeEnhanced aqueous solubility [3]

These structural variations highlight the piperazine-propanol scaffold’s versatility in angina therapeutics. The 1-[4-(2,6-Dimethylphenyl)piperazino]-3-(4-methoxyphenoxy)-2-propanol isomer provides critical insights into how regiochemical changes impact drug metabolism and target engagement, informing next-generation anti-ischemic drug design.

  • Table 4: Key Compounds Mentioned in the Article
    Compound NameCAS Number
    1-[4-(2,6-Dimethylphenyl)piperazino]-3-(4-methoxyphenoxy)-2-propanol (m-Ranolazine)1393717-46-8
    Ranolazine95635-55-5
    Ranolazine Hydrochloride95635-56-6
    1-[4-(2,3-Dimethylphenyl)piperazino]-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propan-1-one20851566 (PubChem CID)
    Deuterated Piperazine Derivatives (WO2008109175A1)Patent Compounds

Properties

CAS Number

866142-75-8

Product Name

1-[4-(2,6-Dimethylphenyl)piperazino]-3-(4-methoxyphenoxy)-2-propanol

IUPAC Name

1-[4-(2,6-dimethylphenyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol

Molecular Formula

C22H30N2O3

Molecular Weight

370.493

InChI

InChI=1S/C22H30N2O3/c1-17-5-4-6-18(2)22(17)24-13-11-23(12-14-24)15-19(25)16-27-21-9-7-20(26-3)8-10-21/h4-10,19,25H,11-16H2,1-3H3

InChI Key

URLHTCYFPUSOPZ-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)CC(COC3=CC=C(C=C3)OC)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.